molecular formula C5H12ClO2PS B14647740 Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester CAS No. 51162-51-7

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester

Cat. No.: B14647740
CAS No.: 51162-51-7
M. Wt: 202.64 g/mol
InChI Key: YFCPDTHWTNVJIV-UHFFFAOYSA-N
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Description

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is an organophosphorus compound with significant applications in various fields. This compound is known for its role as an intermediate in the synthesis of various organophosphorus pesticides and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester can be synthesized through the reaction of phosphorus trichloride with alcohols in the presence of a base. The reaction typically involves the following steps:

    Reaction of Phosphorus Trichloride with Alcohols: Phosphorus trichloride reacts with ethanol and isopropanol to form the corresponding phosphorochloridothioic acid esters.

    Base Catalysis: A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of phosphorus trichloride and alcohols.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using distillation or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorothioic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphorothioic acid esters can be formed.

    Hydrolysis Products: Hydrolysis leads to the formation of phosphorothioic acid and the corresponding alcohol.

Scientific Research Applications

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, including pesticides and flame retardants.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorochloridothioic acid, O,O-diethyl ester
  • Phosphorochloridothioic acid, O,O-dimethyl ester
  • Phosphorochloridothioic acid, O-ethyl O-methyl ester

Uniqueness

Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.

Properties

CAS No.

51162-51-7

Molecular Formula

C5H12ClO2PS

Molecular Weight

202.64 g/mol

IUPAC Name

chloro-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C5H12ClO2PS/c1-4-7-9(6,10)8-5(2)3/h5H,4H2,1-3H3

InChI Key

YFCPDTHWTNVJIV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC(C)C)Cl

physical_description

Liquid

Origin of Product

United States

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